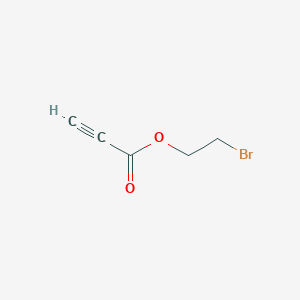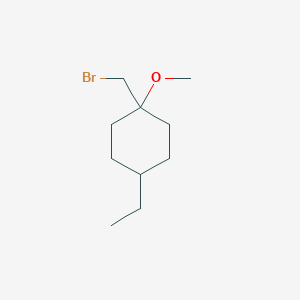
2-Bromoethyl prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl prop-2-ynoate is an organic compound with the molecular formula C₅H₅BrO₂. It is a brominated ester, often used in various chemical reactions and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoethyl prop-2-ynoate can be synthesized through the esterification of propargyl alcohol with 2-bromoacetic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl prop-2-ynoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The triple bond in the prop-2-ynoate moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as bromine (Br₂) or hydrogen bromide (HBr) are used under controlled conditions to add across the triple bond.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Addition Reactions: Products include dibromoalkenes and bromoalkenes.
Scientific Research Applications
2-Bromoethyl prop-2-ynoate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromoethyl prop-2-ynoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the triple bond in the prop-2-ynoate moiety participates in addition reactions. These reactions enable the compound to modify other molecules and exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl acrylate: Similar in structure but contains a double bond instead of a triple bond.
2-Bromoethyl methacrylate: Contains a methyl group on the double bond, making it more sterically hindered.
Uniqueness
2-Bromoethyl prop-2-ynoate is unique due to its triple bond, which provides distinct reactivity compared to similar compounds with double bonds. This allows for a wider range of chemical transformations and applications .
Properties
CAS No. |
88202-91-9 |
|---|---|
Molecular Formula |
C5H5BrO2 |
Molecular Weight |
177.00 g/mol |
IUPAC Name |
2-bromoethyl prop-2-ynoate |
InChI |
InChI=1S/C5H5BrO2/c1-2-5(7)8-4-3-6/h1H,3-4H2 |
InChI Key |
XBUFKQZGCMYFGZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15275578.png)

![2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate](/img/structure/B15275586.png)



![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)



![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)


![(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B15275650.png)
